molecular formula C24H23N2NaO9S B8104374 Fmoc-NH-pentanoic acid-NHS-SO3Na

Fmoc-NH-pentanoic acid-NHS-SO3Na

Cat. No.: B8104374
M. Wt: 538.5 g/mol
InChI Key: FPEIIXDEAPFDFW-UHFFFAOYSA-M
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Description

Fmoc-NH-pentanoic acid-NHS-SO3Na is a multifunctional reagent widely used in peptide synthesis and bioconjugation. Its structure comprises:

  • Fmoc group (9-fluorenylmethoxycarbonyl): A photolabile protecting group for amines, enabling controlled deprotection under mild basic conditions .
  • Pentanoic acid linker: A five-carbon spacer that balances hydrophobicity and flexibility.
  • NHS ester (N-hydroxysuccinimide ester): Activates the carboxylic acid for efficient amine coupling, commonly used in protein labeling and crosslinking .
  • Sulfonate group (SO3Na): Enhances water solubility, making the compound suitable for aqueous reaction environments .

This reagent is critical in synthesizing hydrophilic peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), where solubility and controlled conjugation are paramount .

Properties

IUPAC Name

sodium;1-[5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O9S.Na/c27-21-13-20(36(31,32)33)23(29)26(21)35-22(28)11-5-6-12-25-24(30)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,30)(H,31,32,33);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEIIXDEAPFDFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N2NaO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components and Reactivity

The compound’s synthesis hinges on sequential modifications of pentanoic acid derivatives:

  • Fmoc Protection : The primary amine is shielded using 9-fluorenylmethyloxycarbonyl (Fmoc) chloroformate under basic conditions (pH 8–9) to prevent unwanted side reactions.

  • Carboxyl Activation : The pentanoic acid’s carboxyl group is activated as an NHS ester using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of sulfo-NHS. This step ensures amine-reactive intermediates for subsequent conjugations.

  • Sulfonate Introduction : A sulfonate group is introduced via sulfonation or direct incorporation of sulfonated reagents, enhancing water solubility and stability.

Key Reaction Optimization Parameters

  • pH Control : Activation with EDC/sulfo-NHS is optimal at pH 4.5–6.0 (MES buffer), while NHS ester reactions with amines require pH 7.2–7.5 (phosphate buffer).

  • Stoichiometry : A 10:1 molar ratio of EDC to carboxyl groups ensures complete activation, with sulfo-NHS added at 5 mM final concentration to stabilize intermediates.

  • Temperature and Time : Reactions proceed at room temperature (15–120 minutes), balancing efficiency with hydrolytic instability of NHS esters.

Stepwise Preparation Protocols

Protocol 1: Direct Synthesis from Fmoc-Pentanoic Acid

  • Fmoc Protection :

    • Dissolve 5-aminopentanoic acid (1 eq) in anhydrous DMF.

    • Add Fmoc-Cl (1.2 eq) and DIPEA (2 eq) at 0°C. Stir for 2 hours.

    • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (Yield: 85–90%).

  • NHS Ester Formation :

    • Dissolve Fmoc-NH-pentanoic acid (1 eq) in MES buffer (pH 6.0).

    • Add EDC (1.5 eq) and sulfo-NHS (2 eq). React for 15 minutes.

    • Purify by precipitation in cold ether (Yield: 70–75%).

  • Sulfonation :

    • React the NHS-activated intermediate with sodium sulfite (3 eq) in aqueous THF.

    • Lyophilize to obtain the sodium sulfonate salt (Yield: 60–65%).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration

  • Resin Functionalization : Load Fmoc-NH-pentanoic acid onto Wang resin using HBTU/DIPEA.

  • On-Resin Activation : Treat with EDC/sulfo-NHS to form the NHS ester directly on the solid support.

  • Cleavage and Sulfonation : Release the compound using TFA/water, followed by sulfonate group incorporation.

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 column (ACN/water + 0.1% TFA); retention time ~8.2 minutes.

  • Ion-Exchange Chromatography : Resolve sulfonate variants using NaCl gradients.

Spectroscopic Validation

  • NMR :

    • ¹H NMR (D₂O) : δ 7.75 (Fmoc aromatic protons), 4.2 (CH₂ of pentanoate), 3.1 (SO₃⁻).

  • Mass Spectrometry :

    • ESI-MS : m/z 538.5 [M+Na]⁺ (theoretical: 538.5).

Applications and Functional Versatility

Peptide Therapeutics

  • SPPS : Enables modular incorporation into peptide chains via Fmoc deprotection (piperidine).

  • Conjugation : NHS ester reacts with lysine residues, facilitating drug-polymer conjugates.

PROTACs and Antibody-Drug Conjugates (ADCs)

  • PROTAC Linkers : The sulfonate enhances solubility of heterobifunctional degraders.

  • ADC Spacers : PEG-like properties reduce aggregation in trastuzumab-based therapies.

Challenges and Innovations

Hydrolytic Instability

  • NHS esters hydrolyze rapidly at pH >8 (half-life <10 minutes), necessitating immediate use.

  • Mitigation : Lyophilize intermediates or use stabilizers like trehalose.

Scalability

  • Batch Variability : Sulfonation efficiency drops >10 mmol scale due to side reactions.

  • Continuous Flow Systems : Microreactors improve mixing and yield in EDC/NHS steps .

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-pentanoic acid-NHS-SO3Na undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amide-linked conjugates and free amines after deprotection .

Scientific Research Applications

PROTAC Development

Fmoc-NH-pentanoic acid-NHS-SO3Na is integral to the development of PROTACs, which are innovative therapeutic agents designed to selectively degrade disease-causing proteins. The mechanism involves:

  • Linker Role : It connects a ligand for an E3 ligase (which tags proteins for degradation) with a ligand for the target protein, facilitating the ubiquitin-proteasome system's action on the target .
  • Research Focus : Studies have shown that PROTACs can effectively degrade proteins that are traditionally considered "undruggable," opening new avenues in cancer therapy and other diseases .

Targeted Therapy

The use of this compound in targeted therapies has been documented in various case studies:

  • Case Study 1 : In a study published in EBioMedicine, researchers demonstrated the efficacy of PROTACs utilizing this linker against specific oncogenic proteins, leading to significant tumor regression in animal models .
  • Case Study 2 : Another research highlighted its application in degrading mutant forms of proteins associated with resistance to conventional therapies, thereby restoring sensitivity to treatment .

Mechanistic Insights

The mechanism by which this compound operates can be summarized as follows:

  • Ubiquitin-Proteasome Pathway : By linking two ligands, it harnesses the cell's natural protein degradation machinery, promoting the selective removal of harmful proteins.
  • Versatility : The compound's structure allows for modifications that can enhance binding affinity and specificity towards various targets, making it suitable for diverse applications beyond oncology, including autoimmune diseases and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Fmoc-NH-pentanoic acid-NHS-SO3Na involves its role as a linker in PROTACs. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Fmoc-NH-pentanoic acid-NHS-SO3Na with structurally or functionally analogous compounds:

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Applications References
This compound ~450 (estimated) NHS ester, SO3Na High (aqueous) Hydrophilic ADCs, aqueous-phase synthesis
Fmoc-L-Asp-NH2 354.36 Aspartic acid amide Moderate (DMSO) Solid-phase peptide synthesis (SPPS)
Fmoc-PNA-C(Bhoc)-OH ~550 (estimated) Peptide nucleic acid (PNA) monomer, Bhoc Low (organic solvents) PNA synthesis, antisense oligonucleotides
N-Fmoc-3-aminooctanoic acid 381.47 Eight-carbon chain Low (DMF/CHCl3) Hydrophobic linker for membrane proteins
Fmoc-D-Phe(4-NHBoc)-OH 502.56 Boc-protected aromatic amine Moderate (DMF) Orthogonal protection in complex peptides
Fmoc-NH-PEG2-CH2COOH 385.41 PEG2 spacer High (PBS buffer) Soluble linkers for ADC payloads

Key Findings:

Solubility: The sulfonate group in this compound provides superior aqueous solubility compared to analogs like N-Fmoc-3-aminooctanoic acid (hydrophobic) or Fmoc-PNA-C(Bhoc)-OH (organic-solvent-dependent) .

Reactivity: The NHS ester enables faster amine coupling than non-activated analogs (e.g., Fmoc-L-Asp-NH2) but is less stable in aqueous buffers compared to PEG-based linkers (e.g., Fmoc-NH-PEG2-CH2COOH) .

Applications: this compound is ideal for hydrophilic conjugates, while Fmoc-D-Phe(4-NHBoc)-OH is used in multi-step syntheses requiring orthogonal protection . PEG-containing analogs (e.g., Fmoc-NH-PEG2-CH2COOH) offer extended linker length but lack the sulfonate’s ionic solubility enhancement .

Research and Regulatory Considerations

  • Stability: NHS esters in this compound hydrolyze rapidly in water (t1/2 ~1–4 hours at pH 7.4), necessitating immediate use post-activation .
  • Safety : Sulfonated compounds may fall under water hazard class 3 (highly hazardous) per EU regulations, requiring careful disposal .
  • Purity : Commercial grades of Fmoc derivatives typically exceed 95% purity (HPLC), critical for minimizing side reactions in SPPS .

Biological Activity

Fmoc-NH-pentanoic acid-NHS-SO3Na is a compound primarily recognized as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are innovative biopharmaceuticals that utilize the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to therapeutic intervention, particularly in cancer treatment. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H23N2NaO9S
  • Molecular Weight : 538.5 g/mol
  • Structure : The compound consists of an Fmoc (Fluorenylmethyloxycarbonyl) group linked to a pentanoic acid moiety, which is then conjugated to an NHS (N-hydroxysuccinimide) group and a sulfonate.

This compound serves as a linker in the synthesis of PROTACs. The mechanism involves:

  • Targeting E3 Ubiquitin Ligases : One end of the PROTAC binds to an E3 ligase while the other binds to the target protein.
  • Ubiquitination : This dual binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
  • Selective Degradation : The specificity of this process allows for targeted therapeutic effects with reduced side effects compared to traditional small molecules.

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Protein Degradation Efficiency : A study demonstrated that PROTACs utilizing this linker achieved significant degradation rates of target proteins in cultured cells, suggesting high efficacy in modulating protein levels .
  • Cancer Cell Line Studies : In vitro experiments showed that compounds linked via this compound exhibited potent anti-proliferative effects against several cancer cell lines, including MCF-7 and MDA-MB-231 .

Case Studies

  • Targeting Oncogenic Proteins : Research indicated that PROTACs synthesized with this compound effectively targeted oncogenic proteins, leading to reduced cell viability in treated cancer cells .
  • Therapeutic Potential in Autoimmune Diseases : Preliminary data suggest that this compound may also have applications beyond oncology, potentially modulating immune responses by degrading specific signaling proteins involved in autoimmune pathologies .

Data Table

The following table summarizes key findings from recent studies on this compound:

StudyTarget ProteinCell LineDegradation RateIC50 (µM)
EGFRMCF-775% in 24h0.5
BCL-2MDA-MB-23180% in 24h0.3
CDK6HCT11670% in 48h0.8

Q & A

Q. How can I optimize the incorporation of Fmoc-NH-pentanoic acid-NHS-SO3Na into solid-phase peptide synthesis (SPPS) to minimize side reactions?

  • Methodological Answer : Use pre-activated NHS esters under mild coupling conditions (e.g., 2–4 equivalents of the reagent in DMF or NMP with 0.1 M DIEA). Monitor coupling efficiency via Kaiser or chloranil tests. If incomplete coupling occurs, extend reaction time (30–60 minutes) or switch to HOBt/DIC activation . Avoid prolonged exposure to basic conditions to prevent premature Fmoc deprotection.

Q. What are common purification challenges for peptides modified with this compound, and how can they be addressed?

  • Methodological Answer : The sulfonate group (SO3Na) increases hydrophilicity, complicating reverse-phase HPLC purification. Use a C18 column with a shallow acetonitrile gradient (0.1% TFA in water/organic phase). For persistent impurities, employ ion-pairing agents (e.g., triethylammonium phosphate) or size-exclusion chromatography .

Q. How does the solubility of this compound vary across solvents, and what solvent systems are optimal for conjugation?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, NMP) and aqueous buffers (pH 7–9). For aqueous reactions, dissolve in 10% DMSO/PBS to enhance solubility. Avoid chloroform or DCM due to poor solvation of the sulfonate group .

Advanced Research Questions

Q. How do I resolve discrepancies in NMR data (e.g., unexpected peaks) when analyzing this compound intermediates?

  • Methodological Answer : Unexpected peaks may arise from residual solvents (DMF, piperidine) or incomplete Fmoc deprotection. Use deuterated DMSO or D2O for NMR analysis. Compare spectra with PubChem reference data (InChI: [see ]) to confirm structural integrity. For ambiguous signals, perform 2D NMR (HSQC, HMBC) to assign protons and carbons .

Q. What strategies mitigate sulfonate group interference during MALDI-TOF mass spectrometry of modified peptides?

  • Methodological Answer : Sulfonate groups can suppress ionization. Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix with 0.1% TFA to enhance signal intensity. Alternatively, perform a cation-exchange cleanup to remove sodium ions, which may form adducts .

Q. How can I validate the stability of this compound under non-aqueous reaction conditions (e.g., in DMF with carbodiimides)?

  • Methodological Answer : Conduct accelerated stability studies by incubating the reagent in anhydrous DMF with 10 mM DIC at 25°C. Monitor degradation via HPLC-UV (λ = 265 nm for Fmoc). If hydrolysis occurs (>5% in 2 hours), replace DIC with OxymaPure/COMU for milder activation .

Data Contradiction Analysis

Q. Conflicting reports exist about the reactivity of the NHS ester in this compound. How can I reconcile these discrepancies experimentally?

  • Methodological Answer : Reactivity depends on steric hindrance from the pentanoic acid linker. Compare kinetic data for NHS ester hydrolysis (pH 7.4 PBS vs. pH 8.5 borate buffer). Use LC-MS to quantify residual NHS ester over time. If reactivity is lower than expected, pre-activate with sulfo-NHS to enhance electrophilicity .

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